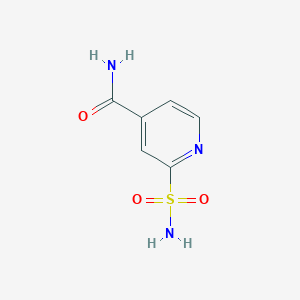![molecular formula C10H10ClNO4 B13271038 ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine](/img/structure/B13271038.png)
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid is a chemical compound with a molecular formula of C10H10ClNO4 This compound features a benzodioxole ring, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Chlorination: The benzodioxole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Aminomethylation: The chlorinated benzodioxole is subjected to a Mannich reaction with formaldehyde and glycine to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the amino group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where benzodioxole derivatives have shown efficacy.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}ethanol
- 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}propanoic acid
- 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}butanoic acid
Uniqueness
2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid is unique due to its specific combination of the benzodioxole ring, chloro substituent, and aminoacetic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-6(3-12-4-9(13)14)2-8-10(7)16-5-15-8/h1-2,12H,3-5H2,(H,13,14) |
InChI Key |
KKBWDWSYINYUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CNCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


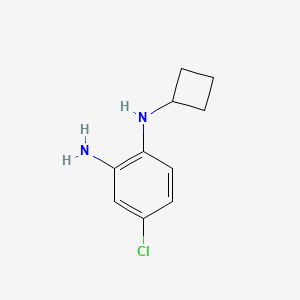
amine](/img/structure/B13270964.png)
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)
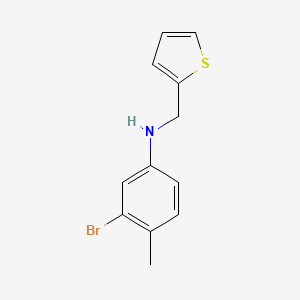
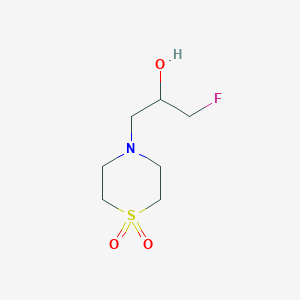

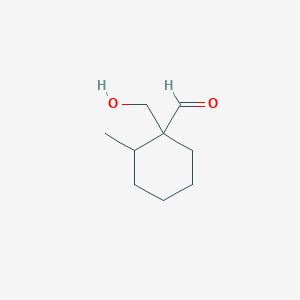
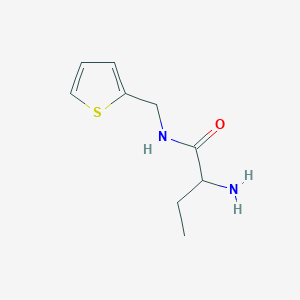
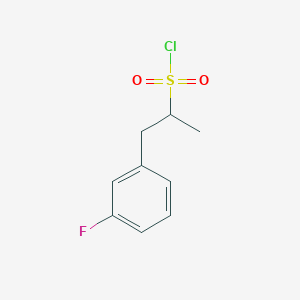
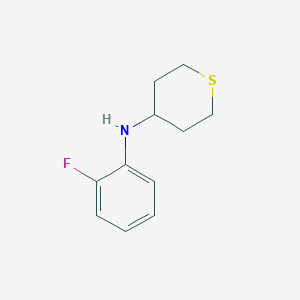
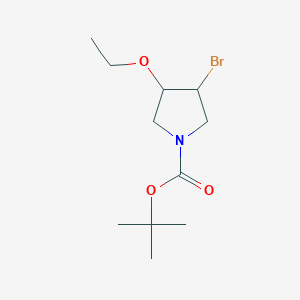
![N-[2-(3-methylphenyl)ethyl]thiolan-3-amine](/img/structure/B13271018.png)
![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)
